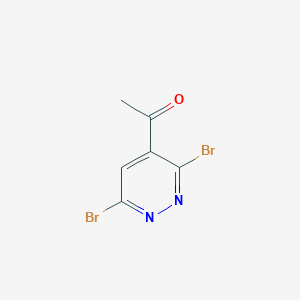

1-(3,6-Dibromopyridazin-4-YL)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,6-Dibromopyridazin-4-YL)éthanone est un composé chimique appartenant à la famille des pyridazines, caractérisé par la présence de deux atomes de brome aux positions 3 et 6 du cycle pyridazine

Méthodes De Préparation

La synthèse de 1-(3,6-Dibromopyridazin-4-YL)éthanone implique généralement la bromination de dérivés de pyridazine. Une méthode courante comprend la réaction de la pyridazine avec du brome en présence d'un solvant approprié, tel que l'acide acétique, dans des conditions de température contrôlées. La réaction se déroule par substitution électrophile aromatique, conduisant à la formation du produit dibromé .

Pour la production industrielle, le processus peut être mis à l'échelle en optimisant les paramètres de réaction tels que la température, la concentration du solvant et le temps de réaction afin de garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu peut également améliorer l'efficacité et la sécurité du processus de bromination.

Analyse Des Réactions Chimiques

1-(3,6-Dibromopyridazin-4-YL)éthanone subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome peuvent être substitués par des nucléophiles tels que des amines, des thiols ou des alcoolates dans des conditions appropriées.

Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents groupes fonctionnels. L'oxydation peut impliquer l'utilisation de réactifs comme le permanganate de potassium, tandis que la réduction peut être obtenue en utilisant du gaz hydrogène en présence d'un catalyseur.

Réactions de couplage : Les positions bromées permettent des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour introduire divers substituants sur le cycle pyridazine.

Applications De Recherche Scientifique

1-(3,6-Dibromopyridazin-4-YL)éthanone a plusieurs applications en recherche scientifique :

Chimie médicinale : Il sert de bloc de construction pour la synthèse de molécules biologiquement actives, y compris des candidats médicaments potentiels pour le traitement de diverses maladies.

Études biologiques : Les chercheurs utilisent ce composé pour étudier les effets des dérivés bromés de la pyridazine sur les systèmes biologiques, y compris leurs activités antimicrobiennes et anticancéreuses.

Mécanisme d'action

Le mécanisme d'action de 1-(3,6-Dibromopyridazin-4-YL)éthanone est principalement lié à sa capacité à interagir avec des cibles biologiques par le biais de ses atomes de brome et du cycle pyridazine. Le composé peut inhiber des enzymes ou des récepteurs spécifiques en formant des interactions fortes avec leurs sites actifs. Par exemple, il peut inhiber l'afflux d'ions calcium, ce qui est crucial pour divers processus cellulaires .

Mécanisme D'action

The mechanism of action of 1-(3,6-Dibromopyridazin-4-YL)ethanone is primarily related to its ability to interact with biological targets through its bromine atoms and the pyridazine ring. The compound can inhibit specific enzymes or receptors by forming strong interactions with their active sites. For example, it may inhibit calcium ion influx, which is crucial for various cellular processes .

Comparaison Avec Des Composés Similaires

1-(3,6-Dibromopyridazin-4-YL)éthanone peut être comparé à d'autres dérivés bromés de la pyridazine, tels que :

1-(3,5-Dibromopyridin-4-yl)éthanone : Structure similaire mais avec des atomes de brome à des positions différentes, affectant sa réactivité et ses applications.

4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine : Contient un cycle thiadiazole, offrant des propriétés électroniques différentes et des applications en science des matériaux.

Propriétés

Numéro CAS |

1447607-15-9 |

|---|---|

Formule moléculaire |

C6H4Br2N2O |

Poids moléculaire |

279.92 g/mol |

Nom IUPAC |

1-(3,6-dibromopyridazin-4-yl)ethanone |

InChI |

InChI=1S/C6H4Br2N2O/c1-3(11)4-2-5(7)9-10-6(4)8/h2H,1H3 |

Clé InChI |

NGHAMQFNZOWPNA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC(=NN=C1Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)

![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)